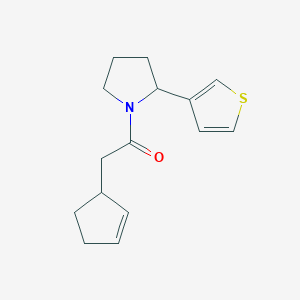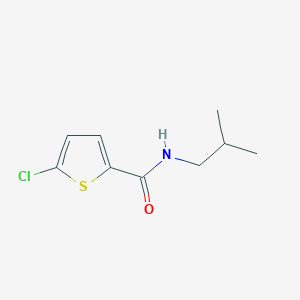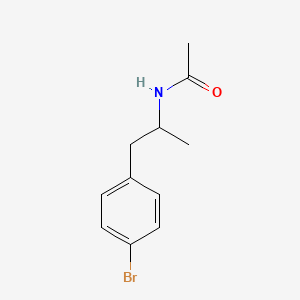
CID 45818693
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 45818693, also known as 2-(2,4-dimethylphenyl)-N-(2-(pyridin-3-yl)phenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of CID 45818693 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in regulating the cell cycle.
Biochemical and Physiological Effects:
CID 45818693 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, and may be able to protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CID 45818693 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders. However, one limitation of using CID 45818693 is that its mechanism of action is not fully understood, which could make it more difficult to develop into a viable treatment option.
Direcciones Futuras
There are a number of future directions for research on CID 45818693. One direction is to further study its mechanism of action, in order to better understand how it works and how it could be optimized for use in drug development. Additionally, further studies could be conducted to explore its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, additional research could be conducted to optimize its pharmacokinetic properties, in order to make it more effective as a treatment option.
Métodos De Síntesis
CID 45818693 can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenylboronic acid with CID 45818693bromo-3-nitropyridine, followed by a Suzuki coupling reaction with CID 45818693bromoacetophenone. The resulting product is then reduced with sodium borohydride to yield CID 45818693.
Aplicaciones Científicas De Investigación
CID 45818693 has been studied for its potential applications in drug development, particularly as a potential treatment for cancer. It has been shown to inhibit the growth of cancer cells in vitro, and in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h10-11H,1-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMGDVJZFDPDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45818693 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
